
GNE-8324
Overview
Description
Preparation Methods
The synthesis of GNE-8324 involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
GNE-8324 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Key Research Findings
- In Vivo Effects : Studies have demonstrated that GNE-8324 increases both spontaneous and sound-evoked spiking in inhibitory neurons. This effect is associated with a reduction in excitatory neuron activity, thereby improving the signal-to-noise ratio (SNR) for sound-evoked responses .
- Tinnitus Prevention : Infusion of this compound prior to noise exposure has been shown to prevent the onset of tinnitus in animal models. This is attributed to the compound's ability to enhance GABAergic function, which is often compromised in tinnitus .
- Long-Term Enhancement : Research indicates that long-term treatment with this compound leads to sustained enhancement of NMDAR function in inhibitory neurons. This was evidenced by electrophysiological recordings and RNA sequencing, which showed minimal alterations in key parameters while highlighting significant changes in cell adhesion molecules and potassium channels .
Case Study 1: Tinnitus Model
In a study involving mice exposed to loud noise, those treated with this compound exhibited a significantly lower incidence of tinnitus symptoms compared to control groups. The treatment preserved the density of parvalbumin-expressing neurons, which are critical for inhibitory signaling in the auditory cortex .
Case Study 2: Neuronal Activity Analysis
Another investigation involved assessing the effects of this compound on fast-spiking inhibitory neurons within the prefrontal cortex and auditory regions. The results indicated enhanced neuronal activity and improved response to sensory stimuli following treatment with this compound over a seven-day period .
Comparative Data Table
Study | Application | Findings | Implications |
---|---|---|---|
Study 1 | Tinnitus Prevention | Reduced tinnitus incidence with this compound treatment | Potential therapeutic use for tinnitus management |
Study 2 | Neuronal Activity | Increased spiking in inhibitory neurons after long-term treatment | Insights into enhancing inhibitory function in neurological disorders |
Mechanism of Action
The mechanism of action of GNE-8324 involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can modulate signaling pathways like NF-kB, which is involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds to GNE-8324 include:
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolothiadiazine derivatives: These compounds also have a fused triazole-thiadiazine ring system and are known for their diverse pharmacological properties.
Indole derivatives: Indole-based compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Biological Activity
GNE-8324 is a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2A subunit. Its unique mechanism of action enhances synaptic NMDAR responses in inhibitory neurons while sparing excitatory neurons, making it a compound of significant interest in neuropharmacology. This article reviews the biological activity of this compound, focusing on its effects on neuronal function, potential therapeutic applications, and underlying mechanisms.
This compound selectively enhances the activity of NMDARs located on inhibitory neurons. Research indicates that this selective potentiation is not due to differences in NMDAR subunit composition but rather stems from higher ambient glutamate levels at synapses involving inhibitory neurons. This ambient glutamate facilitates NMDAR activation, leading to increased synaptic responses without affecting excitatory neurons directly .
Electrophysiological Effects
Studies have shown that this compound significantly increases both spontaneous and sound-evoked spiking in inhibitory neurons. In contrast, it reduces activity in excitatory neurons, leading to an improved signal-to-noise ratio (SNR) for auditory processing. For instance, infusion of this compound prior to noise exposure has been shown to prevent the onset of tinnitus and mitigate the reduction in GABAergic transmission associated with auditory stress .
Table 1: Summary of Electrophysiological Findings
Parameter | Effect of this compound |
---|---|
Spontaneous spiking | Increased in inhibitory neurons |
Sound-evoked spiking | Increased in inhibitory neurons |
Excitatory neuron activity | Decreased |
Signal-to-noise ratio (SNR) | Improved |
Tinnitus prevention | Effective when administered prior to noise exposure |
Long-Term Effects
The long-term administration of this compound has been investigated to understand its sustained impact on neuronal activity. A study involving chronic treatment revealed minimal alterations in basic electrophysiological properties and gene expression related to GABAergic and glutamatergic neurons. However, significant changes were observed in the expression of cell adhesion molecules and potassium channels, suggesting that prolonged modulation of NMDARs may lead to homeostatic adjustments within neuronal circuits .
Case Study: Chronic Administration
In a controlled study, mice were treated with this compound for seven days. Electrophysiological recordings from parvalbumin (PV) interneurons indicated that while basic synaptic properties remained stable, long-term treatment resulted in enhanced synaptic plasticity markers, indicating potential for therapeutic applications in disorders characterized by impaired inhibition, such as schizophrenia and anxiety disorders .
Therapeutic Implications
Given its selective enhancement of inhibitory neuronal function, this compound holds promise for treating various neurological disorders where inhibitory signaling is compromised. The ability to enhance GABAergic transmission without affecting excitatory pathways may provide a novel approach for managing conditions like:
- Tinnitus : By preventing the reduction in GABAergic function during auditory stress.
- Schizophrenia : Potentially ameliorating cognitive deficits associated with impaired inhibition.
- Anxiety Disorders : Enhancing inhibitory control may help regulate excessive excitatory activity linked to anxiety.
Q & A
Basic Research Questions
Q. What are the primary NMDA receptor subtypes targeted by GNE-8324, and how does its selectivity impact experimental design in synaptic transmission studies?
this compound is a positive allosteric modulator (PAM) selective for GluN2A-containing NMDA receptors (NMDARs), with preferential enhancement of synaptic responses in inhibitory neurons over excitatory neurons . This selectivity necessitates careful experimental design, such as using cell-type-specific electrophysiological recordings (e.g., voltage-clamp on GABAergic vs. glutamatergic neurons) and receptor subunit-specific antagonists (e.g., ifenprodil for GluN2B) to isolate target effects. Researchers should validate receptor composition in model systems (e.g., heterologous expression in oocytes) to confirm subunit specificity .
Q. What methodological approaches are recommended to assess this compound's potency and efficacy in modulating NMDA receptor activity?
Key methods include:
- Concentration-response curves : Measure changes in NMDA receptor currents (e.g., excitatory postsynaptic currents, EPSCs) across varying this compound concentrations to calculate EC₅₀ values .
- Voltage-clamp electrophysiology : Use Mg²⁺-free solutions to isolate NMDAR-mediated currents and quantify open probability or decay kinetics .
- Pharmacological controls : Co-apply competitive antagonists (e.g., APV) to distinguish direct receptor modulation from presynaptic effects .
Q. How does pH influence this compound's modulatory effects on NMDA receptors, and what experimental precautions are required?
this compound's activity is pH-dependent, with reduced efficacy under alkaline conditions (pH >7.4) due to altered receptor conformational states . Researchers should:
- Standardize pH (e.g., pH 7.4 for physiological relevance) in artificial cerebrospinal fluid (aCSF) during recordings.
- Include pH-matched controls in concentration-response experiments to isolate drug-specific effects.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported potency of this compound across studies using different neuronal populations or receptor subtypes?
Contradictions may arise from differences in:
- Receptor subunit composition : Validate GluN2A/2B ratios in experimental models (e.g., RT-qPCR, immunoblotting) .
- Cell-type-specific effects : Use transgenic models or optogenetic tagging to isolate inhibitory vs. excitatory neuron responses .
- Experimental protocols : Standardize agonist application duration (e.g., 1–2 ms pulses for synaptic-like activation) to minimize desensitization artifacts .
Q. What strategies are effective in distinguishing synaptic vs. extrasynaptic NMDAR potentiation by this compound in electrophysiological studies?
- Pharmacological isolation : Use low-dose NMDA (≤10 µM) to activate extrasynaptic receptors or tetrodotoxin (TTX) to block action potential-driven synaptic activity .
- Localization assays : Combine this compound with fluorescent NMDAR tracers (e.g., anti-GluN1 antibodies) in live-cell imaging to track receptor trafficking .
Q. How should researchers design experiments to evaluate this compound's role in noise-induced tinnitus or sensory processing, given its selective enhancement of inhibitory neuron activity?
- In vivo models : Use noise-exposure paradigms in rodents with simultaneous electrophysiological recordings in auditory cortex or inferior colliculus.
- Behavioral assays : Pair this compound administration with gap detection tasks to assess tinnitus-related deficits .
- Circuit-level analysis : Employ optogenetics to selectively inhibit/excite GABAergic neurons and quantify this compound's rescue effects .
Q. What statistical and reproducibility measures are critical when analyzing this compound's effects on NMDA receptor kinetics?
- Power analysis : Predefine sample sizes (e.g., ≥10 cells/group) to detect ≥20% changes in EPSC amplitude with α=0.05 .
- Blinded analysis : Mask experimenters to treatment groups during data collection to reduce bias .
- Replication : Include internal controls (e.g., baseline recordings pre/post-drug application) and validate findings across ≥2 independent cohorts .
Q. Methodological Considerations
Q. How can researchers optimize protocols for testing this compound in combination with other NMDAR modulators (e.g., EU1622-1) to avoid off-target interactions?
- Sequential application : Test compounds individually before co-application to identify additive/synergistic effects .
- Dose-matrix design : Use factorial experiments to map interaction landscapes (e.g., isobolograms) .
Q. What in vitro models are most suitable for studying this compound's long-term effects on synaptic plasticity?
- Organotypic hippocampal slices : Monitor long-term potentiation (LTP) or depression (LTD) over days with chronic this compound exposure .
- Induced pluripotent stem cell (iPSC)-derived neurons : Use patient-specific models to study disease-relevant synaptic dysfunction .
Q. Data Interpretation Challenges
Q. How should contradictory data on this compound's pH sensitivity be addressed when extrapolating in vitro results to in vivo contexts?
- Dynamic pH modeling : Incorporate real-time pH fluctuations (e.g., during neuronal activity) using pH-sensitive electrodes in slice preparations .
- In vivo microdialysis : Measure extracellular pH in target brain regions pre/post-drug administration to correlate with electrophysiological outcomes .
Properties
IUPAC Name |
10-[(N-ethyl-4-fluoroanilino)methyl]-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-2-21(14-8-6-12(19)7-9-14)11-13-10-17(23)22-15-4-3-5-16(15)24-18(22)20-13/h6-10H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFOAQLSFHEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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